molecular formula C15H20N2O5 B3027082 (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-29-1

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No. B3027082
CAS RN: 1233860-29-1
M. Wt: 308.33
InChI Key: SGQPXIZHVCLLRP-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine carboxylates involves several steps, including asymmetric synthesis, catalytic reductions, and cyclization reactions. For example, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process involving debenzylation and ring hydrogenation . Another study describes the synthesis of pyrrolidine nitroxides, which are structurally similar to the compound of interest, through the addition of ethinylmagnesium bromide or treatment with ethyllithium . Additionally, a regio-selective synthesis approach was used to create a novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which demonstrates the potential for selective functionalization of the pyrrolidine ring .

Molecular Structure Analysis

The molecular structures of tert-butyl pyrrolidine carboxylates are characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined, revealing intramolecular hydrogen bonding and stabilization of the structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

Tert-butyl pyrrolidine carboxylates can undergo various chemical reactions, including singlet oxygen reactions, which can yield a range of substituted pyrroles . These reactions are significant for the synthesis of complex molecules like prodigiosin and its analogs. Furthermore, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization of the pyrrolidine ring, enabling access to novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates, such as thermal stability and solubility, are influenced by their molecular structure. The presence of substituents like the tert-butyl group can increase the steric bulk and affect the compound's reactivity and interaction with biological targets. The characterization of these properties is essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug formulation .

Scientific Research Applications

Enantioselective Synthesis

A key application of similar compounds to (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is in enantioselective synthesis. For example, Chung et al. (2005) describe an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method showcases the production of chiral pyrrolidine with high yield and optical purity, a critical aspect in pharmaceutical and chemical synthesis (Chung et al., 2005).

Catalytic Phenol and Aniline Oxidations

Dirhodium caprolactamate-catalyzed oxidations of phenols and anilines using tert-butyl hydroperoxide is another area where similar tert-butyl compounds are employed. Ratnikov et al. (2011) demonstrated the efficiency of this method in producing 4-(tert-butyldioxy)cyclohexadienones and oxidized anilines, highlighting the potential for synthesizing various organic compounds (Ratnikov et al., 2011).

Radioprotective Effects

In the field of radioprotection, Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals, including derivatives of tert-butyl pyrrolidine-1-carboxylate, to explore their potential as radioprotective drugs. This application is crucial in developing new treatments for radiation exposure (Qin et al., 2009).

Asymmetric Synthesis with Fluoroalkylated Prolinols

Further emphasizing the relevance in asymmetric synthesis, Funabiki et al. (2008) researched the reduction of chiral tert-butyl pyrrolidine carboxylate derivatives to produce fluoroalkylated prolinols. This process is significant for creating substances with specific stereochemical configurations (Funabiki et al., 2008).

Nitroxide Stability and Kinetics

Zhurko et al. (2020) focused on the synthesis of nitroxides, including tert-butyl-pyrrolidine derivatives. Their study on the stability and reduction kinetics of these compounds is vital for their use as molecular probes in biomedical research (Zhurko et al., 2020).

properties

IUPAC Name

tert-butyl (3R)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQPXIZHVCLLRP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164942
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

CAS RN

1233860-29-1
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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